molecular formula C13H26O10S B606482 Carboxy-PEG5-sulfonic acid CAS No. 1817735-38-8

Carboxy-PEG5-sulfonic acid

Cat. No.: B606482
CAS No.: 1817735-38-8
M. Wt: 374.4
InChI Key: BNXDKCHNWPCUMT-UHFFFAOYSA-N
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Description

Carboxy-PEG5-sulfonic acid is a compound that features a carboxylic acid group and a sulfonic acid group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used as a non-cleavable linker for bio-conjugation, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Cellular Effects

Carboxy-PEG5-sulfonic acid influences cellular processes by modifying the properties of conjugated biomolecules. It enhances the solubility and stability of proteins, peptides, and other bioactive molecules, thereby improving their bioavailability and efficacy . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the targeted delivery of therapeutic agents and diagnostic probes . Its hydrophilic nature ensures minimal disruption to cellular membranes, making it an ideal candidate for various biomedical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to light and temperature, and it should be stored in a low-temperature, dry condition away from light to maintain its stability . Over time, the compound may degrade, leading to changes in its efficacy and bioavailability. Long-term studies have shown that this compound can maintain its stability and functionality for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including potential disruption of cellular membranes and interference with normal cellular processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The carboxylic acid and sulfonic acid groups of this compound can participate in enzymatic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and bioavailability of conjugated biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through targeting signals encoded in its structure . These signals ensure that this compound reaches its intended site of action, enhancing its efficacy and minimizing off-target effects. Post-translational modifications can further influence the compound’s localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-PEG5-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:

    PEG Functionalization: The PEG chain is first functionalized with a carboxylic acid group. This can be achieved by reacting PEG with succinic anhydride in the presence of a catalyst.

    Sulfonation: The functionalized PEG is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide. This step introduces the sulfonic acid group into the molecule.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Carboxy-PEG5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amide Coupling: Coupling agents like EDC or HATU.

    Halogenation: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Scientific Research Applications

Carboxy-PEG5-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the development of new materials.

    Biology: Employed in bio-conjugation techniques to link biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

    Industry: Applied in the production of specialty chemicals and in the formulation of advanced materials .

Comparison with Similar Compounds

Carboxy-PEG5-sulfonic acid can be compared with other PEG-based linkers and sulfonic acid-containing compounds. Similar compounds include:

    Carboxy-PEG4-sulfonic acid: Similar structure but with a shorter PEG chain.

    Carboxy-PEG6-sulfonic acid: Similar structure but with a longer PEG chain.

    Sulfo-NHS-PEG5: Contains a sulfo-NHS ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific PEG chain length and the presence of both carboxylic acid and sulfonic acid groups, which provide distinct reactivity and solubility properties .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDKCHNWPCUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167331
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-38-8
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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